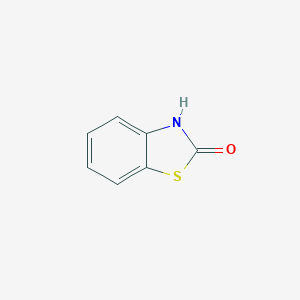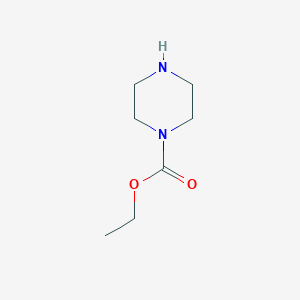
Ethyl N-piperazinecarboxylate
概览
描述
Ethyl N-piperazinecarboxylate is a chemical compound that falls within the broader class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. These compounds are known for their diverse range of biological activities and are commonly used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the reaction of N-(2-pyridinyl)piperazines with carbon monoxide (CO) and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation reaction at a C−H bond in the piperazine ring . Another approach involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which were evaluated for antiallergy activity . Additionally, the synthesis of N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, a high-affinity ligand for sigma receptors, demonstrates the incorporation of radioactive fluorine into the piperazine structure . Furthermore, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase showcases the versatility of piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different properties. The electronic nature of substituents on the piperazine ring, such as electron-donating or electron-withdrawing groups, significantly affects the reactivity and biological activity of these compounds .
Chemical Reactions Analysis
Piperazine derivatives undergo a variety of chemical reactions. The carbonylation reaction mentioned earlier is a unique example where a C−H bond in the piperazine ring is activated and transformed . Other reactions include the synthesis of N-substituted diethyl aspartates and cyclic piperazines through addition and cyclization reactions . The ability to introduce different functional groups into the piperazine ring allows for the creation of a wide array of compounds with specific properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in solubility, boiling and melting points, and stability. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, which is important for the development of radiopharmaceuticals . The antimicrobial and antifungal activities of certain piperazine derivatives indicate that these compounds can interact effectively with biological targets . Additionally, the antibacterial activities of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives against S. aureus and E. coli suggest that the physical and chemical properties of these compounds enable them to penetrate bacterial cell walls and exert their effects .
科研应用
Radiolabeled Antagonist for Neurotransmission Studies
Ethyl N-piperazinecarboxylate derivatives, specifically [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine known as [18F]p-MPPF, are used in neuroscience research. This compound serves as a 5-HT1A antagonist and is instrumental in studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).
Influenza Virus Research
Ethyl N-piperazinecarboxylate derivatives, such as 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate, have shown efficacy in inhibiting influenza virus growth in Rhesus monkey kidney cultures. This compound's effectiveness against various strains of influenza A and B suggests potential applications in antiviral research (Fletcher, Hirschfield, & Forbes, 1966).
Antimicrobial and Biological Activity Studies
Ethyl N-piperazinecarboxylate derivatives have been synthesized and evaluated for antimicrobial and other biological activities. For instance, derivatives containing 1,3-oxazol(idin)e, 1,3,4-thiadiazole, and other nuclei were found to exhibit antimicrobial activity against specific microorganisms. Such compounds also displayed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Structural and Spectroscopic Analysis
Ethyl N-piperazinecarboxylate and its complexes have been synthesized and characterized using various techniques such as UV–Visible, FTIR, Raman spectroscopic, and DFT methods. Studies like these are crucial for understanding the compound's interactions and potential applications in different fields (Prakash et al., 2014).
Crystal Structure and Reactivity Studies
Research into the crystal structure of ethyl N-piperazinecarboxylate derivatives, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contributes to our understanding of these compounds' physical and chemical properties, influencing their potential applications in various scientific fields (Faizi, Ahmad, & Golenya, 2016).
Safety And Hazards
Ethyl N-piperazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
性质
IUPAC Name |
ethyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQURRKNJKKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059511 | |
| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-piperazinecarboxylate | |
CAS RN |
120-43-4 | |
| Record name | Ethyl 1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-piperazinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-piperazinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl N-piperazinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

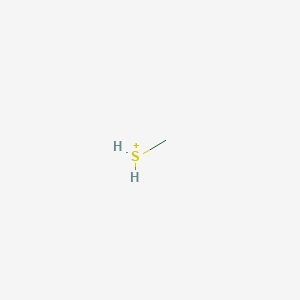
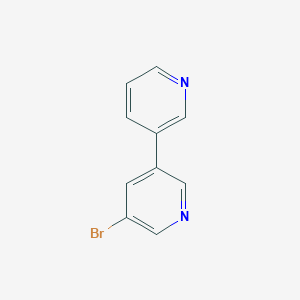
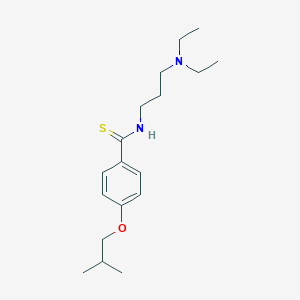

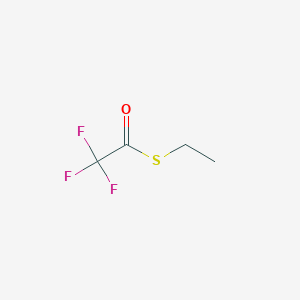
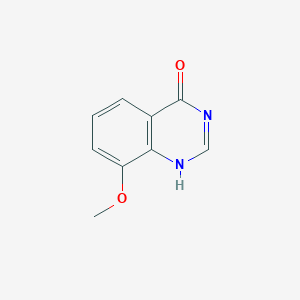
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
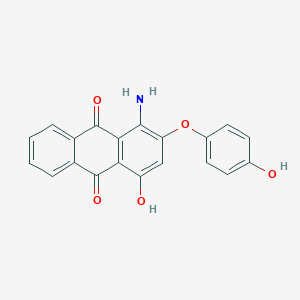
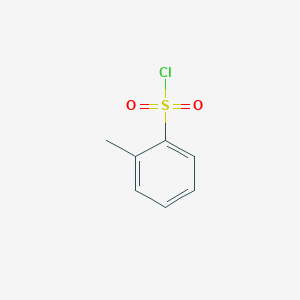
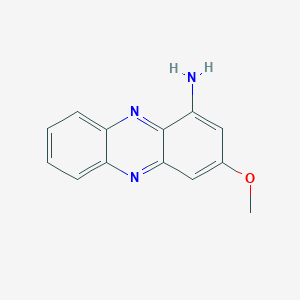
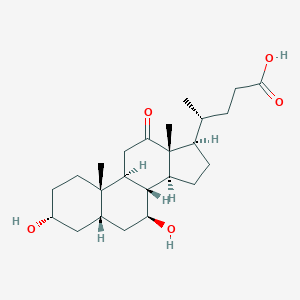
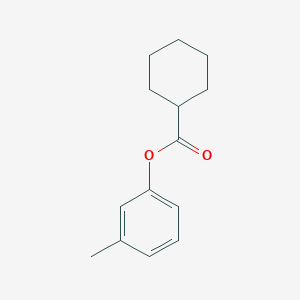
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
